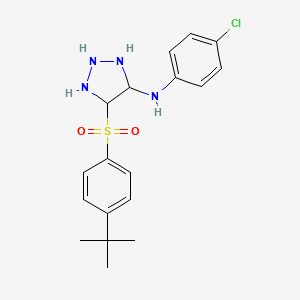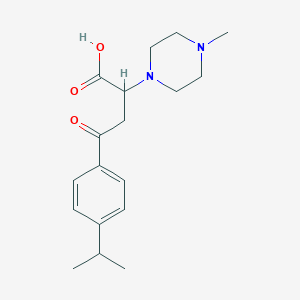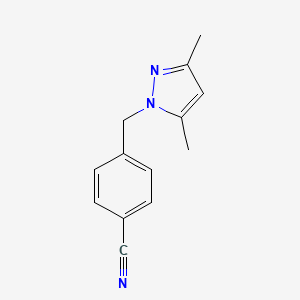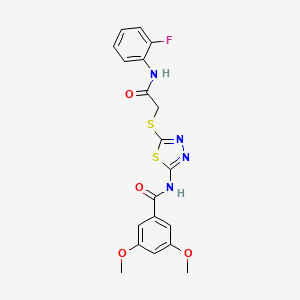![molecular formula C25H21ClN4O2 B2800360 (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034340-30-0](/img/structure/B2800360.png)
(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a triazole group, and an azetidinone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The synthesis involved interacting N-[(E)-3-nitrophenyl) methylidene] aniline Schiff bases with triethylamine and chloroacetyl chloride in dioxane medium .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The biphenyl group consists of two phenyl rings connected by a single bond. The triazole group is a five-membered ring containing two nitrogen atoms, and the azetidinone group is a four-membered lactam .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A method for the synthesis of new 1,2,4-Triazole and Triazolidin derivatives was developed, providing insights into the structural characterization of similar compounds (Abosadiya et al., 2018).
Antioxidant Properties
- Research on the synthesis and antioxidant properties of similar compounds, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, revealed the potential of these compounds as effective antioxidants (Çetinkaya et al., 2012).
- Another study explored the antioxidant and radical scavenging activities of bromophenols, providing a basis for understanding the antioxidant capacity of similar compounds (Balaydın et al., 2010).
Catalytic and Binding Applications
- The creation of new copolymers containing azobenzene moieties, with potential applications in catalysis and material science, was reported (Tapia et al., 2010).
- Studies on Schiff Base and Azetidinone Derivatives, including their antibacterial activity, suggest potential applications in the field of pharmaceuticals and drug design (Vashi & Naik, 2004).
Structural Studies
- Investigations into the crystal structures of similar fungicidal azolylmethanes have implications for understanding molecular conformation and binding in related compounds (Anderson et al., 1984).
Antimicrobial and Anticancer Applications
- Synthesis of novel thiazolyl pyrazole and benzoxazole derivatives and their screening for antibacterial properties indicate potential antimicrobial applications of similar compounds (Landage et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to handle it with good industrial hygiene and safety practice .
Mecanismo De Acción
Target of Action
It’s known that biphenyl derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that biphenyl derivatives have been found to exhibit potent antibacterial activities , suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival.
Biochemical Pathways
These enzymes play a crucial role in the aerobic degradation of many aromatic compounds .
Result of Action
Given the potential antimicrobial activity of biphenyl derivatives
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the formation of certain contaminants during food processing can be influenced by factors such as frying temperature, duration, and sodium chloride concentration . Similarly, the action of this compound could also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-6-4-5-20(13-21)18-9-11-19(12-10-18)25(31)29-15-23(16-29)30-14-22(27-28-30)17-32-24-7-2-1-3-8-24/h1-14,23H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWABLVOXUJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)



![Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2800289.png)
![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)
![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)
![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)




![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)